3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine
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Overview
Description
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine is a chemical compound that features a piperazine ring substituted with a butyl group and an aminopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.
Nucleophilic Substitution: Piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine to form an intermediate.
N-Protection: The intermediate is then protected using Boc anhydride to form a Boc-protected piperazine derivative.
Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation, resulting in the formation of this compound
Industrial Production Methods
The industrial production method involves:
Raw Materials: 5-bromine-2-nitropyridine and piperazine.
Nucleophilic Substitution: The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with acid as a catalyst.
N-Protection and Catalytic Hydrogenation: The piperazine is reacted with Boc anhydride, followed by catalytic hydrogenation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Substitution: Nucleophilic substitution reactions typically use halogenated pyridines and piperazine
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and receptor modulators.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to kinase-inactive conformations, inhibiting kinase activity.
Pathways Involved: It affects signaling pathways related to cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate .
Uniqueness
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-2-3-11-20-14(19)18-9-7-17(8-10-18)13-12(15)5-4-6-16-13/h4-6H,2-3,7-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDVNFLWUOLCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CCN(CC1)C2=C(C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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